molecular formula C10H10N2O B1608235 2-Oxo-1,2,5,6,7,8-hexahydroquinoline-3-carbonitrile CAS No. 4241-13-8

2-Oxo-1,2,5,6,7,8-hexahydroquinoline-3-carbonitrile

Cat. No. B1608235
CAS RN: 4241-13-8
M. Wt: 174.2 g/mol
InChI Key: JSLZOLIKGOFOOE-UHFFFAOYSA-N
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Description

2-Oxo-1,2,5,6,7,8-hexahydroquinoline-3-carbonitrile, also known as 3-Cyano-2-oxo-1,2,5,6,7,8-hexahydroquinoline, is a heterocyclic compound that has attracted significant attention in the scientific research community due to its potential pharmaceutical applications. This compound has been synthesized using various methods and has been found to exhibit various biochemical and physiological effects.

Scientific Research Applications

Optoelectronic and Charge Transport Properties

2-Oxo-1,2,5,6,7,8-hexahydroquinoline-3-carbonitrile and its derivatives exhibit promising optoelectronic, nonlinear, and charge transport properties. Research by Irfan et al. (2020) highlights its potential as a multifunctional material, with emphasis on structural, electronic, optical, and charge transport characteristics. The study conducted through density functional theory (DFT) and time-dependent DFT suggests these compounds are efficient for hole transport due to their smaller hole reorganization energies (Irfan et al., 2020).

Synthesis and Structural Analysis

The compound has been a subject of various synthetic methods. Dyachenko & Dyachenko (2015) explored one-pot condensations to create new derivatives of 2-oxo-1,2-dihydropyridine-3-carbonitriles, demonstrating its versatility in chemical synthesis (Dyachenko & Dyachenko, 2015). Additionally, Elkholy (2007) conducted a study on its reactions with various reagents to synthesize pyrazolo[3,4-b]quinolin-3-amine and benzo[b][1,8]naphthyridine derivatives, providing insights into its reactive properties and potential in creating complex heterocyclic structures (Elkholy, 2007).

Catalytic Activity and Synthesis of Derivatives

Research by Abdolmohammadi (2013) focused on the synthesis of hexahydroquinoline derivatives using this compound. The study demonstrated the use of Zr(HPO4)2 as an effective catalyst under solvent-free conditions, highlighting the compound's relevance in catalysis (Abdolmohammadi, 2013).

Antifungal Properties

The antifungal properties of this compound and its analogues were evaluated in a study by Gholap et al. (2007). They synthesized a series of analogues and assessed their biological activity, suggesting its potential in developing antifungal agents (Gholap et al., 2007).

Mechanism of Action

The mechanism of action of “2-Oxo-1,2,5,6,7,8-hexahydroquinoline-3-carbonitrile” is not specified in the sources I found .

Safety and Hazards

The safety and hazards associated with “2-Oxo-1,2,5,6,7,8-hexahydroquinoline-3-carbonitrile” are not specified in the sources I found .

Future Directions

The future directions for the study and application of “2-Oxo-1,2,5,6,7,8-hexahydroquinoline-3-carbonitrile” are not specified in the sources I found .

properties

IUPAC Name

2-oxo-5,6,7,8-tetrahydro-1H-quinoline-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O/c11-6-8-5-7-3-1-2-4-9(7)12-10(8)13/h5H,1-4H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSLZOLIKGOFOOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C=C(C(=O)N2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40377642
Record name 2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40377642
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>26.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24819794
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS RN

4241-13-8
Record name 2-Oxo-1,2,5,6,7,8-hexahydroquinoline-3-carbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4241-13-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40377642
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of sodium salt of 2-formylcyclohexanone (16.0 g, 10.8 mmol) in toluene (300 mL) was added cyanoacetamide (22.00 g, 0.237 mol), and the reaction was allowed to stir at room temperature for 1 h. After this time, a 2M solution of piperidine acetate in dichloromethane (25 mL) was added, and the reaction was refluxed for 24 h. The reaction mixture was then cooled to 0° C., and acidified with acetic acid. The resulting suspension was filtered and the precipitate was washed with toluene. The filtrate was concentrated to give a sticky residue, which was was treated with diethyl ether followed by ethyl acetate, to provide 2-oxo-1,2,5,6,7,8-hexahydro-quinoline-3-carbonitrile as a fine solid (6.00 g), yield: 31.8%.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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